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For Researchers, Scientists, and Drug Development Professionals

Ammonium bicarbonate buffer is a cornerstone of proteomics research, particularly for the

enzymatic digestion of protein samples prior to mass spectrometry analysis. Its volatility makes

it highly compatible with mass spectrometry, as it can be easily removed by lyophilization,

preventing interference with ionization.[1] Furthermore, it provides an optimal pH environment

(typically around pH 7.8-8.5) for the activity of trypsin, the most commonly used protease in

proteomics.[1][2]

These application notes provide detailed protocols for the preparation and use of ammonium
bicarbonate buffer for both in-solution and in-gel protein digestion workflows.

Quantitative Data Summary
The following table summarizes the typical concentrations and conditions for the use of

ammonium bicarbonate (AmBic) and associated reagents in proteomics sample digestion

protocols.
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Parameter
In-Solution
Digestion

In-Gel Digestion Reference(s)

Ammonium

Bicarbonate (AmBic)

Concentration

25 mM, 50 mM, 100

mM
50 mM, 100 mM [3][4][5][6]

pH 7.8 - 8.5 ~8.0 [2][7][8]

Reducing Agent (DTT) 5 mM - 20 mM 10 mM [5][7]

Alkylating Agent

(Iodoacetamide)
15 mM - 100 mM 55 mM [5][7]

Trypsin:Protein Ratio

(w/w)
1:20 to 1:100 Not directly applicable [7][9]

Digestion

Temperature
37°C 37°C [7][10]

Digestion Time 3 hours to overnight Overnight [7][10]

Experimental Protocols
Preparation of Ammonium Bicarbonate Buffer (50 mM,
pH ~8.0)
Materials:

Ammonium bicarbonate (molecular biology grade)

HPLC-grade water

Procedure:

Weigh out 0.395 g of ammonium bicarbonate.

Dissolve it in 100 mL of HPLC-grade water.
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The pH of a freshly prepared 50 mM ammonium bicarbonate solution will be approximately

7.8-8.0. The pH does not typically require adjustment.[7]

It is highly recommended to prepare the buffer fresh before each use to ensure the correct

pH and avoid degradation.[3] For long-term storage, aliquots can be stored at -20°C for up to

12 months.[11]

In-Solution Protein Digestion Protocol
This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

Protein sample in an appropriate buffer

100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate (prepare fresh)

200 mM Iodoacetamide (IAM) in 50 mM Ammonium Bicarbonate (prepare fresh, protect

from light)

50 mM Ammonium Bicarbonate

Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid or as per

manufacturer's instructions

Formic acid or Trifluoroacetic acid (TFA)

Procedure:

Reduction: To the protein sample, add 100 mM DTT to a final concentration of 10 mM.

Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[5][6]

Alkylation: Cool the sample to room temperature. Add 200 mM iodoacetamide to a final

concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark to alkylate

the free sulfhydryl groups.[10]

Quenching (Optional): Add DTT to a final concentration of 5 mM to quench any excess

iodoacetamide.
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Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the

concentration of any denaturants (e.g., urea to <1M). Add trypsin at a 1:50 to 1:100 enzyme-

to-protein ratio (w/w).[9][10]

Incubation: Incubate the mixture overnight at 37°C.[7]

Stopping the Reaction: Acidify the sample by adding formic acid or TFA to a final

concentration of 0.5-1% to inactivate the trypsin.[7][10]

The resulting peptide mixture is now ready for desalting (e.g., using a C18 column) prior to

mass spectrometry analysis.

In-Gel Protein Digestion Protocol
This protocol is designed for proteins that have been separated by polyacrylamide gel

electrophoresis (PAGE).

Materials:

Excised protein band(s) from a stained gel (e.g., Coomassie)

Destaining solution: 50 mM ammonium bicarbonate in 50% acetonitrile

Dehydration solution: 100% acetonitrile

Reduction solution: 10 mM DTT in 50 mM ammonium bicarbonate

Alkylation solution: 55 mM iodoacetamide in 50 mM ammonium bicarbonate (prepare

fresh, protect from light)

Digestion buffer: 50 mM ammonium bicarbonate

Trypsin solution: 12.5 ng/µL trypsin in 50 mM ammonium bicarbonate (prepare fresh and

keep on ice)

Extraction solution: 50% acetonitrile with 5% formic acid

Procedure:
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Excision: Carefully excise the protein band of interest from the gel, minimizing the amount of

excess polyacrylamide.

Destaining: Place the gel pieces in a microcentrifuge tube. Add enough destaining solution to

cover the gel pieces and incubate for 15-30 minutes at 37°C. Repeat until the gel pieces are

clear.

Dehydration: Remove the destaining solution and add 100% acetonitrile to shrink and

dehydrate the gel pieces. Remove the acetonitrile after 5-10 minutes.

Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 45-60

minutes.

Alkylation: Remove the reduction solution and dehydrate the gel pieces with 100%

acetonitrile. Then, add the alkylation solution and incubate for 30 minutes at room

temperature in the dark.

Washing: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by

dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

Digestion: Rehydrate the dried gel pieces on ice with the cold trypsin solution. Add enough

solution to just cover the gel pieces and allow them to swell for 30-60 minutes on ice. Add a

small amount of 50 mM ammonium bicarbonate to ensure the gel pieces remain

submerged.[5]

Incubation: Incubate the tube overnight at 37°C.[7]

Peptide Extraction: Add the extraction solution to the gel pieces and vortex for 15-30

minutes. Collect the supernatant. Repeat the extraction step twice.

Drying: Pool the extracts and dry them down in a vacuum centrifuge. The resulting peptides

are ready for resuspension in an appropriate buffer for mass spectrometry analysis.

Visualizations
Below are diagrams illustrating the experimental workflows for in-solution and in-gel protein

digestion.
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Caption: Workflow for in-solution protein digestion.
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Caption: Workflow for in-gel protein digestion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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